P-gp modulator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

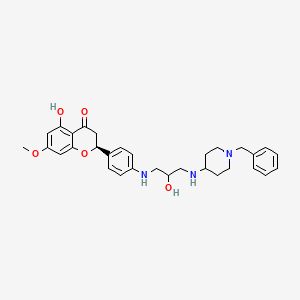

Molecular Formula |

C31H37N3O5 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

(2S)-2-[4-[[3-[(1-benzylpiperidin-4-yl)amino]-2-hydroxypropyl]amino]phenyl]-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C31H37N3O5/c1-38-26-15-27(36)31-28(37)17-29(39-30(31)16-26)22-7-9-23(10-8-22)32-18-25(35)19-33-24-11-13-34(14-12-24)20-21-5-3-2-4-6-21/h2-10,15-16,24-25,29,32-33,35-36H,11-14,17-20H2,1H3/t25?,29-/m0/s1 |

InChI Key |

WTLAWDGVZDAZBF-QFCCLOIZSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of P-gp Modulator Tariquidar (XR9576)

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a well-characterized ATP-dependent efflux pump.[1] It plays a crucial role in extruding a wide variety of xenobiotics, including many therapeutic agents, from cells.[2] This function is vital for cellular detoxification and protection but also presents a significant challenge in clinical oncology, where P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells.[3][4] To counteract MDR, several generations of P-gp inhibitors have been developed.[3] Tariquidar (XR9576) is a potent, specific, third-generation, non-competitive P-gp inhibitor. This guide provides a detailed technical overview of the mechanism of action of Tariquidar, summarizing key quantitative data and experimental protocols.

Core Mechanism of Action

Tariquidar exerts its inhibitory effect on P-gp through a direct, high-affinity interaction. It is a non-competitive inhibitor, suggesting it does not directly compete with P-gp substrates for the same binding site. Instead, Tariquidar is thought to bind to a distinct site on the transporter, inducing a conformational change that locks P-gp in a state where it can still bind ATP and hydrolyze it, but cannot efficiently transport substrates. This unique mechanism involves blocking the transition of P-gp to the "open" outward-facing conformation necessary for substrate efflux.

Recent studies suggest a more complex interaction, where Tariquidar may exhibit dual characteristics as both a substrate and an inhibitor depending on its concentration. At lower, nanomolar concentrations, it may be transported by P-gp, while at higher, micromolar concentrations, it acts as an inhibitor. This dual activity could be explained by Tariquidar binding to different sites with varying affinities. Molecular dynamics simulations have identified multiple potential binding sites for Tariquidar within the transmembrane domains of P-gp.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of Tariquidar with P-gp.

Table 1: Binding Affinity and Inhibition Potency of Tariquidar

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| Binding Affinity (Kd) | 5.1 ± 0.9 nM | CHrB30 cell membranes | High-affinity binding to P-gp. | |

| IC50 (ATPase Activity) | 43 ± 9 nM | P-gp from CHrB30 cells | Potent inhibition of vanadate-sensitive ATPase activity. | |

| IC50 (Calcein-AM Transport) | 0.21 µM | MDCK cells | Inhibition of P-gp mediated transport. | |

| EC50 (Vinblastine Accumulation) | 487 ± 50 nM | CHrB30 cells | Reversal of P-gp mediated drug efflux. |

Table 2: In Vivo Efficacy of Tariquidar

| Parameter | Value | Model System | Comments | Reference(s) |

| Increase in Brain Influx (K1) of (R)-11C-verapamil | +49 ± 36% | Healthy Human Volunteers | Tariquidar (2 mg/kg) significantly increased brain penetration of a P-gp substrate. | |

| Increase in Brain Distribution Volume (DV) of (R)-11C-verapamil | +24 ± 15% | Healthy Human Volunteers | Demonstrates P-gp inhibition at the blood-brain barrier. | |

| Increase in Tumor Accumulation of (99m)Tc-sestamibi | 22% | Pediatric and Adolescent Solid Tumors | Tariquidar administration increased accumulation of a P-gp substrate in tumors. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

1. P-gp Binding Assay

-

Objective: To determine the binding affinity (Kd) and capacity (Bmax) of Tariquidar to P-gp.

-

Methodology:

-

Prepare membrane vesicles from P-gp-overexpressing cells (e.g., CHrB30).

-

Incubate the membrane vesicles with increasing concentrations of [3H]-Tariquidar.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Perform saturation binding analysis to determine Kd and Bmax values by fitting the data to a one-site binding model.

-

2. ATPase Activity Assay

-

Objective: To measure the effect of Tariquidar on the ATP hydrolysis activity of P-gp.

-

Methodology:

-

Use membrane vesicles from P-gp-overexpressing cells.

-

Incubate the membranes with varying concentrations of Tariquidar in an ATPase assay buffer.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction.

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., molybdate-based assay).

-

The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.

-

3. Drug Transport (Accumulation) Assay

-

Objective: To assess the ability of Tariquidar to reverse P-gp-mediated drug efflux.

-

Methodology:

-

Culture P-gp-overexpressing cells (e.g., CHrB30) and a corresponding parental cell line lacking P-gp expression.

-

Pre-incubate the cells with varying concentrations of Tariquidar.

-

Add a fluorescent or radiolabeled P-gp substrate (e.g., [3H]-Vinblastine, Rhodamine 123, or Calcein-AM).

-

Incubate for a specified time to allow for substrate accumulation.

-

Wash the cells to remove the extracellular substrate.

-

Lyse the cells and measure the intracellular accumulation of the substrate using flow cytometry, fluorescence microscopy, or liquid scintillation counting.

-

The EC50 value is the concentration of Tariquidar that restores 50% of the substrate accumulation observed in the parental cell line.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of Tariquidar action on P-glycoprotein.

Experimental Workflow: Drug Accumulation Assay

Caption: Workflow for a drug accumulation assay.

Logical Relationship: Generations of P-gp Inhibitors

Caption: Evolution of P-gp inhibitors.

Conclusion

Tariquidar is a highly potent, third-generation P-gp inhibitor with a complex mechanism of action. While it primarily functions as a non-competitive inhibitor that locks P-gp in a conformation incapable of efficient substrate efflux, evidence suggests a dual role as a substrate at lower concentrations. The comprehensive quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to overcome P-gp-mediated multidrug resistance. Despite promising preclinical and early clinical data, third-generation P-gp inhibitors like Tariquidar have faced challenges in later-stage clinical trials, highlighting the complexities of translating in vitro efficacy to clinical success. Future research will likely focus on refining our understanding of P-gp modulation and developing novel strategies to effectively and safely reverse multidrug resistance in cancer and other diseases.

References

- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Third-Generation P-glycoprotein Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for third-generation P-glycoprotein (P-gp) modulators. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Third-generation modulators, such as tariquidar, zosuquidar, and elacridar, have been developed to overcome the limitations of earlier inhibitors, offering higher potency and specificity. This guide provides a comprehensive overview of their SAR, detailed experimental protocols for their evaluation, and insights into the signaling pathways that regulate P-gp expression.

Core Structure-Activity Relationship Principles

The development of potent and selective third-generation P-gp modulators has been guided by key structural insights. These compounds are typically large, lipophilic molecules that can effectively compete with a wide range of P-gp substrates. The general pharmacophore for many third-generation inhibitors includes several key features:

-

Aromatic Moieties: Multiple aromatic rings are crucial for establishing strong hydrophobic and π-π stacking interactions within the large, polyspecific drug-binding pocket of P-gp.

-

Basic Nitrogen Atoms: The presence of one or more basic nitrogen atoms, often within a heterocyclic ring system (e.g., tetrahydroisoquinoline), is a common feature. These nitrogens are typically protonated at physiological pH, allowing for important electrostatic interactions with acidic residues in the P-gp binding site.

-

Hydrogen Bond Acceptors: Carbonyl and ether functionalities are frequently incorporated to act as hydrogen bond acceptors, further anchoring the modulator within the binding pocket.

-

Lipophilicity: A high degree of lipophilicity (high logP value) is a general characteristic of potent P-gp inhibitors, facilitating their partitioning into the cell membrane where P-gp resides.[1][2]

-

Molecular Size and Flexibility: A larger molecular size and a certain degree of conformational flexibility allow these modulators to occupy multiple overlapping binding sites within the transporter's central cavity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the P-gp inhibitory activity of a series of tariquidar analogs, demonstrating the impact of structural modifications on potency. The data is derived from a study by Pajeva and Wiese (2009) and is presented as IC50 values obtained from a calcein AM assay.

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |

| Tariquidar | H | OMe | OMe | H | 0.078 |

| Analog 1 | Me | OMe | OMe | H | 0.12 |

| Analog 2 | H | H | OMe | H | 0.25 |

| Analog 3 | H | OMe | H | H | 0.31 |

| Analog 4 | H | OMe | OMe | Me | 0.09 |

| Analog 5 | Cl | OMe | OMe | H | 0.15 |

| Analog 6 | H | OMe | OMe | Cl | 0.11 |

Data presented is a representative subset for illustrative purposes.

Experimental Protocols

The evaluation of P-gp modulators relies on a suite of in vitro assays to determine their potency, mechanism of action, and potential as drug resistance reversers.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Methodology:

-

Preparation of P-gp Membranes: P-gp-rich membrane vesicles are prepared from cells overexpressing human P-gp (e.g., Sf9 insect cells or specific cancer cell lines).

-

Assay Reaction: The membrane vesicles are incubated with the test compound at various concentrations in the presence of Mg-ATP.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The ATPase activity is measured as the vanadate-sensitive portion of the total ATPase activity. Compounds can be identified as stimulators (substrates) or inhibitors of P-gp ATPase activity. For inhibitors, the IC50 value is determined by measuring the reduction of drug-stimulated ATPase activity (e.g., in the presence of a known substrate like verapamil).

Logical Workflow for P-gp ATPase Assay:

Caption: Workflow for the P-gp ATPase activity assay.

Rhodamine 123 Efflux Assay

This cell-based assay is a common method to assess the inhibitory effect of a compound on the efflux function of P-gp using a fluorescent substrate.

Methodology:

-

Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) are cultured.

-

Compound Incubation: Cells are pre-incubated with the test modulator at various concentrations.

-

Substrate Loading: The fluorescent P-gp substrate, rhodamine 123, is added to the cells and allowed to accumulate.

-

Efflux Measurement: After a defined period, the extracellular medium is replaced with fresh medium (with or without the test modulator), and the efflux of rhodamine 123 from the cells is monitored over time using flow cytometry or fluorescence microscopy.

-

Data Analysis: The ability of the test modulator to increase the intracellular accumulation of rhodamine 123 in P-gp-overexpressing cells is quantified, and an EC50 value for the reversal of efflux is determined.

Experimental Workflow for Rhodamine 123 Efflux Assay:

Caption: Workflow for the Rhodamine 123 efflux assay.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It is used to assess a compound's intestinal permeability and its potential as a P-gp substrate or inhibitor.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a confluent, differentiated monolayer.

-

Transport Study: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® system. Samples are taken from the opposite chamber at various time points.

-

Bidirectional Transport: The apparent permeability (Papp) is determined in both directions (A-to-B and B-to-A).

-

Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is indicative of active efflux.

-

Inhibition Study: The assay can be performed in the presence of a known P-gp inhibitor (like verapamil) or the test modulator to determine if it inhibits the efflux of a known P-gp substrate.

Caco-2 Permeability Assay Workflow:

Caption: Workflow for the Caco-2 permeability assay.

Signaling Pathways Regulating P-glycoprotein Expression

The expression of the MDR1 gene, which encodes P-gp, is regulated by various intracellular signaling pathways. Understanding these pathways can provide alternative strategies for overcoming multidrug resistance.

PI3K/Akt and NF-κB Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Activation of this pathway has been shown to upregulate the expression of P-gp. Akt can phosphorylate and activate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB). This leads to the degradation of IκB and the subsequent translocation of the nuclear factor-κB (NF-κB) to the nucleus. In the nucleus, NF-κB binds to the promoter region of the MDR1 gene, thereby inducing its transcription and increasing the expression of P-gp.

PI3K/Akt and NF-κB Signaling Pathway Diagram:

Caption: PI3K/Akt and NF-κB signaling pathway leading to P-gp expression.

By elucidating the intricate structure-activity relationships of third-generation P-gp modulators and understanding the experimental methodologies for their evaluation, researchers and drug development professionals can more effectively design and identify novel compounds with improved efficacy and safety profiles to combat multidrug resistance and optimize drug therapy.

References

- 1. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

P-gp Modulator 3: A Technical Guide to its Impact on P-glycoprotein Conformation and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Modulation of P-gp activity is a critical strategy for overcoming MDR and enhancing drug efficacy. This technical guide provides an in-depth analysis of "P-gp modulator 3," also known as compound 37, a potent, competitive, and allosteric modulator of P-gp. This document summarizes the current understanding of its mechanism of action, its effects on P-gp's conformational state, and detailed protocols for relevant experimental assays.

Introduction to P-glycoprotein (P-gp)

P-glycoprotein is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the liver, kidneys, intestines, and the blood-brain barrier, where it plays a crucial role in extruding a wide variety of structurally diverse xenobiotics and therapeutic agents from cells.[2] This efflux activity can significantly reduce the intracellular concentration of drugs, leading to decreased efficacy and the development of multidrug resistance in cancer cells.

The structure of P-gp consists of two transmembrane domains (TMDs), each followed by a nucleotide-binding domain (NBD). The TMDs form a large, polyspecific drug-binding pocket, while the NBDs bind and hydrolyze ATP to power the transport cycle.[3] P-gp alternates between two major conformational states: an inward-facing state with high affinity for substrates from the cytoplasm or inner leaflet of the membrane, and an outward-facing state that releases the substrate to the extracellular space.[4]

This compound (Compound 37): An Allosteric Modulator

"this compound" (also referred to as compound 37) has been identified as a potent, competitive, and allosteric modulator of P-glycoprotein.[5] Allosteric modulators bind to a site on the protein distinct from the primary substrate-binding site, inducing conformational changes that alter the protein's activity. In the case of this compound, it has been shown to inhibit the efflux function of P-gp by stimulating its ATPase activity.

Mechanism of Action

This compound acts as a competitive substrate for P-gp, binding with high affinity to the drug-binding pocket. This competitive binding inhibits the transport of other P-gp substrates. The binding of this compound also stimulates the ATPase activity of P-gp. This increased ATP hydrolysis is thought to lock the transporter in a conformation that is less efficient at effluxing other drug molecules, thereby reversing multidrug resistance.

The following diagram illustrates the proposed signaling pathway for P-gp modulation by this compound:

Caption: Proposed mechanism of P-gp modulation by this compound.

Quantitative Data on this compound

While "this compound" has been identified as a potent modulator, specific quantitative data regarding its binding affinity and ATPase activation are not extensively available in the public domain. However, one study reported a significant reversal of multidrug resistance at a concentration of 10 μM.

| Parameter | Value | Cell Line | Reference |

| MDR Reversal Fold | 15.31 | A549/Tax |

Further research is required to determine the precise EC50 for ATPase activation and the dissociation constant (Kd) for the binding of this compound to P-gp.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of P-gp modulators like "this compound."

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the modulator. An increase in ATPase activity upon addition of the compound suggests it is a P-gp substrate or modulator.

Principle: The assay relies on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis. A common method involves a colorimetric reaction where Pi forms a complex with molybdate, which can be measured spectrophotometrically.

Protocol:

-

Preparation of P-gp Membranes: Isolate membrane vesicles from cells overexpressing P-gp (e.g., High-Five insect cells or P-gp-overexpressing cancer cell lines).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and an ATP-regenerating system (e.g., pyruvate kinase/phosphoenolpyruvate).

-

Assay Procedure:

-

Add P-gp membrane vesicles to the reaction buffer.

-

Add varying concentrations of "this compound" or a control compound (e.g., verapamil as a known stimulator).

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).

-

-

Phosphate Detection:

-

Add a colorimetric reagent (e.g., a solution of ammonium molybdate and ascorbic acid).

-

Incubate to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 800 nm).

-

-

Data Analysis: Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations. Determine the specific activity (nmol Pi/min/mg protein) and plot the activity as a function of modulator concentration to determine the EC50.

The following diagram outlines the workflow for the P-gp ATPase activity assay:

Caption: Workflow for the P-gp ATPase activity assay.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.

Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of Rhodamine 123 inside the cell, which can be quantified by flow cytometry or fluorescence microscopy.

Protocol:

-

Cell Culture: Use a P-gp-overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental cell line (e.g., MCF-7) as a control.

-

Loading with Rhodamine 123:

-

Incubate the cells with a solution of Rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 30 minutes) at 37°C to allow for substrate uptake.

-

-

Efflux Period:

-

Wash the cells to remove extracellular Rhodamine 123.

-

Incubate the cells in fresh, Rhodamine 123-free medium containing various concentrations of "this compound" or a control inhibitor (e.g., verapamil).

-

Allow for an efflux period (e.g., 60 minutes) at 37°C.

-

-

Fluorescence Measurement:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

-

Data Analysis: Compare the fluorescence intensity of cells treated with the modulator to untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value for the modulator.

The following diagram illustrates the workflow for the Rhodamine 123 efflux assay:

Caption: Workflow for the Rhodamine 123 efflux assay.

Effect of this compound on P-gp Conformation

The allosteric binding of "this compound" is expected to induce significant conformational changes in P-gp. While direct structural data for the P-gp-modulator 3 complex is not yet available, molecular dynamics simulations and experimental techniques can provide insights into these changes.

The P-gp Transport Cycle and Conformational States

P-gp undergoes a series of conformational changes during its transport cycle, driven by ATP binding and hydrolysis. The primary states are:

-

Inward-facing (Apo/Substrate-bound): The NBDs are separated, and the drug-binding pocket is accessible from the cytoplasm.

-

Outward-facing (ATP-bound/Post-hydrolysis): Upon ATP binding and hydrolysis, the NBDs dimerize, and the TMDs reorient to open the drug-binding pocket to the extracellular space, releasing the substrate.

The following diagram depicts the general P-gp transport cycle:

Caption: A simplified diagram of the P-glycoprotein transport cycle.

Predicted Conformational Changes Induced by this compound

Based on its function as a competitive substrate that stimulates ATPase activity, it is hypothesized that "this compound" stabilizes a conformation that is part of the transport cycle but is inefficient for the efflux of other drugs. Molecular dynamics simulations could be employed to model the binding of this compound and predict the resulting conformational changes in the TMDs and NBDs. These simulations can reveal alterations in the drug-binding pocket and the interface between the NBDs, providing a structural basis for the observed modulation of P-gp activity.

Conclusion

"this compound" (compound 37) is a promising agent for overcoming multidrug resistance by allosterically modulating the function of P-glycoprotein. Its mechanism involves competitive binding and stimulation of ATPase activity, leading to the inhibition of drug efflux. While the qualitative effects of this modulator are established, further research is needed to quantify its binding affinity and impact on ATPase kinetics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the detailed molecular interactions and conformational dynamics underlying the activity of "this compound" and to develop novel strategies to combat multidrug resistance.

References

- 1. On the Origin of Large Flexibility of P-glycoprotein in the Inward-facing State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Mechanistic insights into P-glycoprotein ligand transport and inhibition revealed by enhanced molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Synthesis of the P-gp Modulator Tariquidar (XR9576)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tariquidar (XR9576), a potent and specific third-generation P-glycoprotein (P-gp) modulator. This document details the mechanism of action, quantitative biological data, and key experimental protocols relevant to its development and characterization.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in protecting cells from toxic substances.[1] It is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[1] P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse substrates out of cells.[1]

In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[1][2] P-gp can efflux a broad range of anticancer drugs, reducing their intracellular concentration and thereby their efficacy. To overcome P-gp-mediated MDR, there has been significant interest in the development of P-gp modulators that can inhibit its function and restore the sensitivity of cancer cells to chemotherapeutic agents.

Discovery and Synthesis of Tariquidar (XR9576)

Tariquidar (XR9576) is a potent, specific, and noncompetitive third-generation P-gp inhibitor. Its discovery was the result of molecular modeling experiments aimed at improving the potency of its predecessor, XR9051. Tariquidar is an anthranilic acid derivative.

While a detailed step-by-step synthesis is proprietary and not fully disclosed in the public domain, the general approach involves the coupling of a substituted quinoline carboxamide moiety with a dimethoxy-substituted diamine linker, which is further connected to a dimethoxy-tetrahydroisoquinoline core. The synthesis is a multi-step process involving standard organic chemistry reactions such as amide bond formation and nucleophilic substitution.

Mechanism of Action

Tariquidar functions as a noncompetitive inhibitor of P-gp. It binds with high affinity to P-gp, with a dissociation constant (Kd) of approximately 5.1 nM. Unlike first and second-generation P-gp inhibitors, Tariquidar is not a substrate for P-gp transport. Its mechanism of action involves inhibiting the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates. By binding to P-gp, Tariquidar locks the transporter in a conformation that is not conducive to substrate binding and/or ATP hydrolysis, thereby blocking the transport cycle.

The following diagram illustrates the proposed mechanism of P-gp-mediated drug efflux and its inhibition by Tariquidar.

References

A Technical Guide to Third-Generation P-glycoprotein Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Third-generation P-gp inhibitors have been developed to overcome the limitations of earlier inhibitors, offering higher potency, greater specificity, and reduced toxicity. This technical guide provides an in-depth overview of third-generation P-gp inhibitors, with a focus on representative molecules such as tariquidar and zosuquidar. It includes a compilation of quantitative data, detailed experimental protocols for their evaluation, and visualizations of key mechanisms and workflows to support research and development in this field.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump located in the cell membrane of various tissues, including the intestine, blood-brain barrier, liver, and kidney. Its primary physiological role is to protect cells from xenobiotics by actively transporting a wide range of structurally diverse compounds out of the cell.[1] In oncology, the overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance, as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy.[2]

The development of P-gp inhibitors aims to reverse this resistance and improve the therapeutic outcomes of chemotherapy. These inhibitors have evolved through several generations:

-

First-generation inhibitors , such as verapamil and cyclosporine A, were discovered serendipitously and are generally non-specific with dose-limiting toxicities.

-

Second-generation inhibitors , like dexverapamil, were developed to have higher potency and fewer side effects but still faced challenges with drug-drug interactions.

-

Third-generation inhibitors were designed through rational drug design to offer high potency (often in the nanomolar range), high specificity for P-gp, and minimal interaction with other cellular components like cytochrome P450 enzymes.[1][2] Prominent examples of this class include tariquidar (XR9576), zosuquidar (LY335979), elacridar (GF120918), and laniquidar (R101933).[1]

Mechanism of Action of Third-Generation P-gp Inhibitors

Third-generation P-gp inhibitors typically act as potent, non-competitive inhibitors of the transporter. They bind with high affinity to P-gp, inducing a conformational change that interferes with the ATP hydrolysis cycle and substrate translocation. This inhibition prevents the efflux of co-administered chemotherapeutic drugs, leading to their increased intracellular accumulation and restored cytotoxic activity in resistant cells.

Figure 1: Mechanism of P-gp and its inhibition by a third-generation modulator.

Quantitative Data of Representative Third-Generation P-gp Inhibitors

The potency of third-generation P-gp inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50), binding affinity (Ki or Kd), and their ability to reverse drug resistance, often expressed as a fold-reversal value. The following tables summarize key quantitative data for prominent third-generation inhibitors.

Table 1: In Vitro Potency of Third-Generation P-gp Inhibitors

| Inhibitor | Assay Type | Cell Line/System | Substrate | IC50 / Ki / Kd | Reference |

| Tariquidar (XR9576) | ATPase Inhibition | P-gp Membranes | Verapamil-stimulated | 43 nM (IC50) | |

| Binding Affinity | CHrB30 Membranes | [3H]-Tariquidar | 5.1 nM (Kd) | ||

| Drug Accumulation | CHrB30 | [3H]-Vinblastine | 487 nM (EC50) | ||

| Cytotoxicity Reversal | Various MDR lines | Doxorubicin, Paclitaxel, etc. | 25-80 nM | ||

| Zosuquidar (LY335979) | P-gp Inhibition | HL60/VCR | - | 1.2 nM (IC50) | |

| Binding Affinity | P-gp | - | 60 nM (Ki) | ||

| Transport Inhibition | Caco-2 | Nelfinavir | 0.02 µM (IC50) | ||

| Calcein-AM Efflux | MDCKII-MDR1 | Calcein-AM | 6.56 ± 1.92 nM (IC50) | ||

| Elacridar (GF120918) | Cytotoxicity Reversal | A2780PR1 (PAC-resistant) | Paclitaxel | 162-fold reversal (at 0.1 µM) | |

| Cytotoxicity Reversal | A2780PR2 (PAC-resistant) | Paclitaxel | 397-fold reversal (at 0.1 µM) | ||

| Cytotoxicity Reversal | A2780TR2 (MIT-resistant) | Mitoxantrone | 1.93-fold reversal (at 5 µM) | ||

| Laniquidar (R101933) | P-gp Inhibition | - | - | 0.51 µM (IC50) |

Table 2: In Vivo Efficacy of Tariquidar

| Species | Model | P-gp Substrate | Tariquidar Dose | Outcome | Reference |

| Rat | Naive | (R)-11C-verapamil | 15 mg/kg | 12-fold increase in brain distribution volume | |

| Human | Healthy Volunteers | (R)–11C-verapamil | 2 mg/kg i.v. | 24% increase in brain distribution volume | |

| Human | Cancer Patients | 99mTc-sestamibi | 150 mg i.v. | Significant inhibition of liver clearance |

Experimental Protocols for P-gp Inhibitor Evaluation

A series of in vitro assays are essential for characterizing the activity of P-gp inhibitors. Below are detailed protocols for key experiments.

Figure 2: General experimental workflow for evaluating P-gp inhibitors.

Intrinsic Cytotoxicity Assay (MTT Assay)

This assay determines the inherent toxicity of the test compound to ensure that subsequent experiments are conducted at non-toxic concentrations.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (both a drug-sensitive parental line and its P-gp-overexpressing resistant counterpart) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.

P-gp Efflux Inhibition Assay (Calcein-AM Assay)

This assay directly measures the ability of a compound to inhibit the efflux function of P-gp.

Principle: Calcein-AM is a non-fluorescent, cell-permeant dye that is a substrate of P-gp. In the absence of a functional P-gp or in the presence of an inhibitor, Calcein-AM enters the cell and is hydrolyzed by intracellular esterases into the highly fluorescent, cell-impermeant calcein. In cells overexpressing P-gp, Calcein-AM is effluxed before it can be hydrolyzed, resulting in low intracellular fluorescence. An effective inhibitor will block this efflux, leading to an increase in fluorescence.

Protocol:

-

Cell Preparation: Harvest P-gp-overexpressing cells and resuspend them in an appropriate assay buffer.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (or a positive control like verapamil or tariquidar) for 15-30 minutes at 37°C.

-

Calcein-AM Loading: Add Calcein-AM to the cell suspension to a final concentration of approximately 0.25-1 µM.

-

Efflux Period: Incubate the cells for 30-60 minutes at 37°C to allow for both hydrolysis and efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to that of untreated cells. Calculate the IC50 for P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Principle: P-gp exhibits a basal level of ATPase activity that is stimulated by the binding of substrates. Inhibitors can either stimulate or inhibit this ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

-

Membrane Preparation: Use purified membrane vesicles from cells overexpressing P-gp.

-

Reaction Setup: In a 96-well plate, add P-gp containing membrane vesicles (e.g., 5-10 µg of protein) to an assay buffer containing an ATP-regenerating system.

-

Compound Addition: Add the test compound at various concentrations. For inhibition studies, also add a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity.

-

Initiate Reaction: Start the reaction by adding MgATP. Incubate at 37°C for a defined period (e.g., 20-40 minutes).

-

Stop Reaction & Detect Pi: Stop the reaction and detect the amount of liberated inorganic phosphate using a colorimetric method (e.g., with a malachite green-based reagent).

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Data Analysis: Determine the vanadate-sensitive ATPase activity (by subtracting the activity in the presence of sodium orthovanadate, a general P-gp inhibitor) and calculate the concentration of the test compound that causes 50% inhibition (IC50) or stimulation (EC50) of ATPase activity.

Classification of P-gp Modulators

Based on the results from the experimental workflow, a test compound can be classified. A third-generation P-gp inhibitor is expected to be a potent, specific inhibitor with low intrinsic cytotoxicity.

Figure 3: Decision tree for classifying a P-gp modulator.

Conclusion

Third-generation P-gp inhibitors represent a significant advancement in the effort to combat multidrug resistance in cancer and to modulate drug pharmacokinetics. Compounds like tariquidar and zosuquidar demonstrate the high potency and specificity that are the hallmarks of this class. A systematic evaluation using a combination of in vitro assays—including cytotoxicity, efflux inhibition, and ATPase activity—is crucial for the identification and characterization of new P-gp modulators. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the development of novel and effective P-gp inhibitors.

References

Specificity of P-gp Modulator 3 (Compound 37) for the ABCB1 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), the protein product of the ABCB1 gene, is a critical component of the ATP-binding cassette (ABC) transporter superfamily. Its function as an efflux pump for a wide range of xenobiotics, including many therapeutic agents, contributes significantly to multidrug resistance (MDR) in cancer and affects drug disposition. The development of specific P-gp modulators is a key strategy to overcome MDR and enhance drug efficacy. This technical guide provides an in-depth analysis of "P-gp modulator 3," also identified as "Compound 37" and chemically known as 24S-3-L-threonyl-Pyxinol. This document collates the available scientific data on its specificity for the ABCB1 transporter, its mechanism of action, and the experimental protocols used for its characterization.

Introduction to this compound (Compound 37)

This compound (Compound 37) is a derivative of Pyxinol, a metabolite of the ginsenoside protopanaxadiol. It has been identified as a potent modulator of P-glycoprotein.[1][2] While some commercial suppliers describe it as a competitive, allosteric modulator, published research characterizes it as a P-gp substrate that competitively inhibits the efflux of other P-gp substrates.[1] This guide will explore the available data to clarify its mechanism and specificity.

Quantitative Analysis of P-gp Modulation

Quantitative data is essential for characterizing the potency and efficacy of a P-gp modulator. The following table summarizes the available quantitative information for this compound (Compound 37).

Table 1: Quantitative Data for this compound (Compound 37) Interaction with ABCB1

| Parameter | Cell Line | Value | Comments | Reference |

| MDR Reversal Activity | ||||

| Reversal Fold (RF) | A549/Tax | 15.31 | The compound at 10 µM concentration showed an outstanding ability to reverse paclitaxel resistance in this non-small cell lung cancer cell line. | [1] |

| Effect on P-gp ATPase Activity | ||||

| ATPase Stimulation | Membrane Vesicles | Dose-dependent stimulation of ATPase activity | The stimulatory effect was comparable to that of verapamil, a known P-gp substrate and modulator. This suggests that Compound 37 is a P-gp substrate. | [1] |

Note: Specific IC50 or EC50 values for the direct modulation of P-gp transport activity (e.g., from Rhodamine 123 or calcein-AM efflux assays) are not currently available in the public domain for this specific compound. The "Reversal Fold" indicates the factor by which the cytotoxicity of a chemotherapy drug is increased in the presence of the modulator.

Specificity Profile of this compound

A crucial aspect of a P-gp modulator's profile is its specificity for the ABCB1 transporter over other ABC transporters, such as Multidrug Resistance-associated Protein 1 (MRP1 or ABCC1) and Breast Cancer Resistance Protein (BCRP or ABCG2). High specificity is desirable to minimize off-target effects.

Currently, there is a lack of published data on the activity of this compound (Compound 37) against other ABC transporters. Therefore, its specificity profile remains to be fully elucidated.

Mechanism of Action

The mechanism by which this compound interacts with the ABCB1 transporter is a key area of investigation. Available evidence suggests a competitive inhibition model.

-

Substrate Activity: this compound has been shown to stimulate the ATPase activity of P-gp, which is characteristic of a transported substrate.

-

Competitive Binding: The reversal of MDR is attributed to the compound competitively binding to the drug-binding site of P-gp, thereby inhibiting the efflux of co-administered chemotherapy drugs.

This contrasts with the description of an "allosteric" modulator by some commercial vendors. An allosteric modulator would bind to a site distinct from the substrate-binding pocket and induce a conformational change that affects substrate transport. Further research is needed to definitively resolve this discrepancy.

Below is a diagram illustrating the proposed competitive inhibition mechanism.

Caption: Competitive binding of this compound to ABCB1, preventing chemotherapy drug efflux.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process. The following sections provide representative, detailed methodologies for key assays used to characterize P-gp modulators. While the exact protocols used for this compound are not publicly available, these represent standard and widely accepted methods in the field.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis rate of P-gp in the presence of a test compound. P-gp substrates typically stimulate ATPase activity.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp. The difference in Pi levels in the presence and absence of a P-gp specific inhibitor (e.g., sodium orthovanadate) represents the P-gp-dependent ATPase activity.

Materials:

-

P-gp-containing membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing ABCB1)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)

-

ATP solution (e.g., 100 mM stock in assay buffer)

-

Magnesium Chloride (MgCl2) solution (e.g., 1 M stock)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Verapamil)

-

P-gp inhibitor (e.g., Sodium Orthovanadate, Na3VO4)

-

Phosphate detection reagent (e.g., a malachite green-based colorimetric reagent)

-

96-well microplate

Procedure:

-

Thaw the P-gp membrane vesicles on ice.

-

Prepare a reaction mixture containing the assay buffer, MgCl2 (final concentration 5-10 mM), and the test compound at various concentrations. Include control wells with vehicle, a positive control, and a P-gp inhibitor.

-

Add the P-gp membrane vesicles to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP (final concentration 3-5 mM).

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

Calculate the amount of Pi released by comparing to a standard curve of known phosphate concentrations.

-

Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of the inhibitor from the total activity.

Caption: A standard workflow for determining the effect of a compound on P-gp ATPase activity.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.

Principle: P-gp actively transports Rhodamine 123 out of the cell. An effective P-gp modulator will inhibit this efflux, leading to an increase in intracellular fluorescence.

Materials:

-

A cell line overexpressing P-gp (e.g., MCF-7/ADR, KB-V1) and a corresponding parental cell line with low P-gp expression.

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS).

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Verapamil or Cyclosporin A).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Seed the cells in a 96-well plate or culture flasks and grow to confluency.

-

Pre-incubate the cells with the test compound or controls at various concentrations in serum-free medium for 30-60 minutes at 37°C.

-

Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells with a lysis buffer (if using a plate reader) or resuspend the cells in PBS (for flow cytometry).

-

Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex: 485 nm, Em: 530 nm) or a flow cytometer (e.g., FL1 channel).

-

An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Caption: A typical workflow for assessing P-gp inhibition using a fluorescent substrate.

Signaling Pathways

Currently, there is no published evidence to suggest that this compound (Compound 37) directly influences intracellular signaling pathways that regulate the expression or function of ABCB1. Its primary mode of action appears to be direct interaction with the transporter protein.

Conclusion

This compound (Compound 37, 24S-3-L-threonyl-Pyxinol) is a promising agent for the reversal of P-glycoprotein-mediated multidrug resistance. The available data strongly suggest that it acts as a P-gp substrate and competitively inhibits the efflux of other therapeutic agents. However, for a comprehensive understanding of its potential, further research is required to:

-

Determine its IC50/EC50 values for direct P-gp transport modulation.

-

Elucidate its specificity profile against other clinically relevant ABC transporters.

-

Conclusively define its mechanism of action as either purely competitive or having an allosteric component.

The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other novel compounds in the ongoing effort to overcome multidrug resistance.

References

The Evolving Landscape of P-glycoprotein Modulation: A Technical Guide to "P-gp Modulator 3" and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical determinant of drug disposition and a key contributor to multidrug resistance (MDR) in cancer chemotherapy. Its ability to actively efflux a wide range of xenobiotics from cells significantly impacts the efficacy of numerous therapeutic agents. The development of P-gp modulators aims to overcome this resistance and enhance drug delivery to target tissues. This technical guide provides an in-depth comparison of "P-gp modulator 3," a representative advanced modulator, with other P-gp modulators from preceding generations. We will delve into their mechanisms of action, present comparative quantitative data, detail key experimental protocols, and visualize the intricate signaling pathways involved.

The Generations of P-gp Modulators: A Comparative Overview

The quest for effective P-gp modulators has led to the evolution of several generations of these compounds, each aiming to improve upon the potency, specificity, and safety of its predecessors.

-

First-Generation Modulators: These were typically drugs developed for other indications that were serendipitously found to inhibit P-gp. Verapamil, a calcium channel blocker, and cyclosporine A, an immunosuppressant, are classic examples. While they demonstrated the feasibility of P-gp inhibition, their clinical utility was hampered by low affinity, lack of specificity, and significant side effects at the high concentrations required for effective P-gp modulation.

-

Second-Generation Modulators: Developed through the structural modification of first-generation agents, this group, including valspodar (PSC-833) and dexverapamil, exhibited higher potency and greater specificity for P-gp. However, they were often plagued by unpredictable pharmacokinetic interactions, frequently due to their inhibition of cytochrome P450 enzymes.

-

Third-Generation Modulators: This generation, which includes our focus compound "this compound" (represented by the well-characterized agent Tariquidar ), as well as elacridar and zosuquidar, was designed with a focus on high potency, specificity, and reduced off-target effects. These compounds generally exhibit nanomolar affinity for P-gp and have a cleaner safety profile compared to earlier generations.

-

Fourth-Generation and Beyond: This emerging class includes novel chemical scaffolds, natural products, and peptidomimetics, often designed to overcome the limitations of previous generations and to address the complexities of transporter-mediated drug resistance.

Quantitative Comparison of P-gp Modulators

The following tables summarize key quantitative data for representative P-gp modulators from different generations, allowing for a direct comparison of their potency and activity.

Table 1: Inhibitory Potency (IC50/EC50) of P-gp Modulators

| Modulator | Generation | Assay Type | Cell Line | Probe Substrate | IC50/EC50 (nM) | Reference |

| Verapamil | First | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 2600 | |

| Verapamil | First | THP-Doxorubicin Growth Inhibition | K562R | THP-Doxorubicin | 5000 | |

| Cyclosporine A | First | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 2500 | |

| Cyclosporine A | First | THP-Doxorubicin Growth Inhibition | K562R | THP-Doxorubicin | 2000 | |

| Valspodar (PSC-833) | Second | Calcein-AM Efflux | CEM/VLB100 | Calcein-AM | 1200 | |

| Tariquidar ("this compound") | Third | ATPase Activity | - | - | 43 | |

| Tariquidar ("this compound") | Third | Doxorubicin Cytotoxicity | CHrB30 | Doxorubicin | 25-80 | |

| Tariquidar ("this compound") | Third | Paclitaxel Cytotoxicity | KB-8-5-11 | Paclitaxel | <10 | |

| Elacridar | Third | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 50 | |

| Elacridar | Third | P-gp Labeling ([3H]azidopine) | - | [3H]azidopine | 160 | |

| Zosuquidar | Third | Calcein-AM Uptake | DU4475 | Calcein-AM | 5000 (5 µM) |

Table 2: Modulation of P-gp ATPase Activity

| Modulator | Generation | Effect on ATPase Activity | EC50 for Stimulation (nM) | IC50 for Inhibition (nM) | Reference |

| Verapamil | First | Stimulation | ~500 | >50,000 | |

| Tariquidar ("this compound") | Third | Stimulation (human P-gp) | - | 43 | |

| Cannabidiol (CBD) | Natural Product | Stimulation | 2300 | - | |

| Delta-9-THC | Natural Product | Stimulation | 3100 | - |

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for key in vitro assays used to characterize P-gp modulators.

P-gp ATPase Activity Assay

This assay directly measures the interaction of a compound with P-gp by quantifying its effect on the rate of ATP hydrolysis.

Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Modulators can either stimulate or inhibit this ATPase activity. The amount of inorganic phosphate (Pi) released is measured colorimetrically.

Materials:

-

P-gp-containing membrane vesicles (e.g., from Sf9 insect cells overexpressing human P-gp)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

ATP solution (e.g., 100 mM)

-

Test compound and control modulators (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor)

-

Phosphate detection reagent (e.g., malachite green-based)

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare serial dilutions of the test compound and control modulators in the assay buffer.

-

In a 96-well plate, add the P-gp membrane vesicles to each well.

-

Add the test compound or control modulator to the respective wells. Include wells for basal activity (no modulator) and complete inhibition (with sodium orthovanadate).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding ATP to each well to a final concentration of 3-5 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations.

-

Determine the effect of the test compound on ATPase activity relative to the basal and maximally stimulated/inhibited controls.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively transported out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Materials:

-

P-gp overexpressing cell line (e.g., MCF7/ADR, KB-C2) and a parental control cell line.

-

Cell culture medium and supplements.

-

Rhodamine 123 stock solution.

-

Test compound and a positive control inhibitor (e.g., verapamil, cyclosporine A).

-

Phosphate-buffered saline (PBS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader or flow cytometer.

Protocol:

-

Seed the P-gp overexpressing and parental cells in 96-well plates and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of the test compound or positive control in a suitable buffer (e.g., HBSS) at 37°C for 30-60 minutes.

-

Add Rhodamine 123 to a final concentration of 1-5 µM and incubate at 37°C for 30-60 minutes.

-

Wash the cells with ice-cold PBS to stop the efflux.

-

Lyse the cells (optional, depending on the detection method).

-

Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~529 nm) or a flow cytometer.

-

Calculate the increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Calcein-AM Efflux Assay

This is another widely used cell-based fluorescence assay to assess P-gp inhibition.

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases to the highly fluorescent and membrane-impermeable calcein. P-gp can efflux Calcein-AM before it is converted, thus reducing the intracellular fluorescence in P-gp overexpressing cells. Inhibitors of P-gp block this efflux, leading to increased intracellular calcein and a stronger fluorescent signal.

Materials:

-

P-gp overexpressing and parental cell lines.

-

Cell culture medium.

-

Calcein-AM stock solution.

-

Test compound and a positive control inhibitor (e.g., verapamil, zosuquidar).

-

PBS or other suitable buffer.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol:

-

Plate the cells in 96-well plates as described for the Rhodamine 123 assay.

-

Wash the cells with buffer.

-

Pre-incubate the cells with the test compound or positive control at various concentrations at 37°C for 15-30 minutes.

-

Add Calcein-AM to a final concentration of 0.1-1 µM and incubate at 37°C for 15-30 minutes.

-

Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence (excitation ~494 nm, emission ~517 nm) using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the Rhodamine 123 assay.

Signaling Pathways and Experimental Workflows

The function and expression of P-gp are regulated by complex intracellular signaling networks. Understanding these pathways is crucial for developing more effective and targeted P-gp modulators.

P-gp and the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Emerging evidence indicates that this pathway can also modulate P-gp expression. Activation of the PI3K/Akt pathway can lead to the upregulation of P-gp, contributing to drug resistance. Conversely, inhibitors of this pathway may downregulate P-gp expression.

Caption: PI3K/Akt signaling pathway and its influence on P-gp expression.

P-gp and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, the MAPK/ERK pathway has been implicated in the regulation of P-gp expression, often in a cell-type and stimulus-dependent manner.

Caption: MAPK/ERK signaling pathway and its role in P-gp regulation.

Experimental Workflow for P-gp Modulator Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel P-gp modulator.

Caption: A typical in vitro workflow for P-gp modulator characterization.

Conclusion and Future Directions

The development of P-gp modulators has made significant strides, with third-generation compounds like Tariquidar demonstrating high potency and improved safety profiles. The comprehensive in vitro characterization of these modulators, utilizing a suite of assays as detailed in this guide, is paramount for identifying promising clinical candidates. Furthermore, a deeper understanding of the intricate signaling pathways that regulate P-gp expression and function will pave the way for novel therapeutic strategies, potentially involving combination therapies that target both the transporter and its regulatory networks. As our knowledge of the molecular mechanisms of P-gp continues to expand, the rational design of the next generation of modulators holds the promise of overcoming multidrug resistance and improving patient outcomes in a wide range of diseases.

The Impact of P-gp Modulator 3 on P-glycoprotein Mediated ATP Hydrolysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of a novel compound, designated "P-gp Modulator 3," on the ATP hydrolysis activity of P-glycoprotein (P-gp). P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] Understanding how this compound interacts with the ATPase function of P-gp is crucial for its development as a potential agent to overcome MDR or to modulate drug disposition.

P-gp functions as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to transport a wide variety of substrates out of cells.[4][5] The modulation of P-gp's ATPase activity is a direct indicator of a compound's interaction with the transporter. Compounds can either stimulate ATP hydrolysis, suggesting they are substrates, or inhibit this activity, indicating a blockage of the transport function. This guide details the experimental evaluation of this compound and its impact on this fundamental process.

Quantitative Analysis of this compound's Effect on ATPase Activity

The interaction of this compound with P-gp was quantified using an in vitro P-gp ATPase assay. The results, summarized in the tables below, characterize the modulatory potential of this compound.

Table 1: Effect of this compound on Basal P-gp ATPase Activity

| Concentration of this compound (µM) | Basal ATPase Activity (% of Control) | Standard Deviation |

| 0.1 | 105.2 | 4.8 |

| 1 | 145.8 | 9.2 |

| 10 | 210.5 | 15.1 |

| 50 | 160.3 | 11.7 |

| 100 | 98.7 | 7.5 |

Table 2: Inhibition of Verapamil-Stimulated P-gp ATPase Activity by this compound

| Concentration of this compound (µM) | Verapamil-Stimulated ATPase Activity (% of Control) | IC50 (µM) |

| 0.1 | 92.1 | \multirow{5}{*}{8.5} |

| 1 | 65.4 | |

| 10 | 48.2 | |

| 50 | 30.1 | |

| 100 | 22.5 |

The data indicates that this compound stimulates the basal ATPase activity of P-gp at lower concentrations, with a peak stimulation observed around 10 µM. At higher concentrations, this stimulation decreases, suggesting a complex interaction. Furthermore, this compound demonstrates potent inhibition of verapamil-stimulated P-gp ATPase activity, with a calculated IC50 of 8.5 µM. This dual effect—stimulation of basal activity and inhibition of substrate-stimulated activity—is characteristic of some P-gp modulators.

Signaling Pathway and Mechanism of Action

This compound appears to exert its effects through direct interaction with the P-glycoprotein transporter, influencing the conformational changes that are coupled to ATP binding and hydrolysis. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of this compound interaction with P-glycoprotein.

Experimental Protocols

The following section provides a detailed methodology for the P-gp ATPase activity assay used to characterize this compound. This protocol is based on established methods for measuring vanadate-sensitive P-gp ATPase activity.

P-gp ATPase Activity Assay

1. Objective: To determine the effect of this compound on the basal and substrate-stimulated ATPase activity of human P-glycoprotein.

2. Materials:

-

Human P-gp-expressing membranes (e.g., from Sf9 insect cells)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2

-

ATP Solution: 100 mM ATP in purified water

-

This compound stock solution in DMSO

-

Verapamil stock solution in DMSO (positive control substrate)

-

Sodium orthovanadate (Na3VO4) solution (P-gp inhibitor)

-

Phosphate detection reagent (e.g., a malachite green-based reagent)

-

96-well microplates

3. Experimental Workflow:

Caption: Workflow for the P-gp ATPase activity assay.

4. Procedure:

-

Reagent Preparation: Prepare all solutions as described in the materials section. Serial dilutions of this compound and verapamil should be prepared in DMSO.

-

Plate Setup:

-

Basal Activity: To appropriate wells, add 50 µL of assay buffer and 1 µL of DMSO.

-

This compound Effect on Basal Activity: Add 50 µL of assay buffer and 1 µL of the corresponding this compound dilution.

-

Verapamil-Stimulated Activity: Add 50 µL of assay buffer containing verapamil (final concentration, e.g., 50 µM) and 1 µL of DMSO.

-

Inhibition of Stimulated Activity: Add 50 µL of assay buffer containing verapamil and 1 µL of the corresponding this compound dilution.

-

Vanadate Control (Non-P-gp ATPase activity): Add 50 µL of assay buffer containing sodium orthovanadate (final concentration, e.g., 1 mM) and 1 µL of DMSO.

-

-

Membrane Addition: Add 20 µL of P-gp membranes (e.g., 20 µg of protein) to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding 20 µL of ATP solution (final concentration, e.g., 5 mM) to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination and Phosphate Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent. Allow color to develop according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 620 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the vanadate control wells to determine the P-gp-specific ATPase activity.

-

Calculate the percentage of basal or verapamil-stimulated activity in the presence of this compound.

-

For inhibition studies, plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are P-gp modulators and how do they work? [synapse.patsnap.com]

- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Reversing Paclitaxel Resistance: A Technical Guide to P-gp Modulation with Tariquidar

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp functions as an energy-dependent efflux pump, actively removing a wide range of structurally diverse xenobiotics, including the potent microtubule-stabilizing agent paclitaxel, from cancer cells. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.

This technical guide focuses on the third-generation P-gp modulator, Tariquidar (XR9576), and its role in reversing paclitaxel resistance. Tariquidar is a potent, non-competitive inhibitor of P-gp, and its mechanism of action and efficacy have been demonstrated in numerous preclinical and clinical studies. We will delve into the quantitative data supporting its use, detailed experimental protocols for assessing P-gp modulation, and the underlying signaling pathways involved.

Quantitative Data on Tariquidar-Mediated Reversal of Paclitaxel Resistance

The efficacy of Tariquidar in resensitizing resistant cancer cells to paclitaxel has been quantified in various studies. A key metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The fold reversal (FR) is then calculated to quantify the extent of resistance reversal.

| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Reversal | Reference |

| SKOV-3 (Ovarian Cancer) | Paclitaxel alone | 27.11 | - | [1] |

| SKOV-3TR (Paclitaxel-Resistant) | Paclitaxel alone | 2743 | - | [1] |

| SKOV-3TR (Paclitaxel-Resistant) | Paclitaxel + Tariquidar (in co-loaded liposomes) | 34 | 80.7 | [1] |

Table 1: In vitro efficacy of Tariquidar in reversing paclitaxel resistance in ovarian cancer cells.

Mechanism of Action of Tariquidar

Tariquidar is a potent and specific non-competitive inhibitor of P-gp.[2] It binds with high affinity (Kd = 5.1 nM) to P-gp, locking it in a conformation that prevents the efflux of its substrates, such as paclitaxel.[3] Tariquidar's mechanism involves inhibiting the ATPase activity of P-gp, which is essential for the energy-dependent transport process. It is proposed that Tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple binding mechanisms. Interestingly, while it inhibits drug efflux, Tariquidar can activate the ATPase activity of P-gp by blocking its transition to an open conformation during the catalytic cycle. This suggests a complex interaction with the transporter's conformational changes.

dot

Caption: Mechanism of Tariquidar in reversing P-gp mediated paclitaxel resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of paclitaxel alone and in combination with Tariquidar.

-

Materials:

-

Paclitaxel-sensitive and -resistant cancer cell lines (e.g., SKOV-3 and SKOV-3TR).

-

96-well plates.

-

Complete cell culture medium.

-

Paclitaxel and Tariquidar stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO (Dimethyl sulfoxide).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of paclitaxel and Tariquidar in complete medium.

-

Treat the cells with varying concentrations of paclitaxel, with and without a fixed, non-toxic concentration of Tariquidar. Include untreated cells as a control.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

-

dot

Caption: Workflow for a typical MTT cell viability assay.

P-gp Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the function of the P-gp pump by quantifying the efflux of the fluorescent P-gp substrate, Rhodamine 123.

-

Materials:

-

Cancer cell lines.

-

Rhodamine 123.

-

Tariquidar or other P-gp inhibitors (e.g., verapamil as a positive control).

-

Flow cytometer or fluorescence microplate reader.

-

FBS-free medium.

-

-

Procedure:

-

Treat cells (e.g., 5 x 10^5 cells/mL) with Rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C, with or without the P-gp inhibitor.

-

Wash the cells twice with fresh, FBS-free medium.

-

Resuspend the cells in FBS-free medium and incubate for an additional 2 hours at 37°C to allow for efflux.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microplate reader.

-

A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the inhibitor indicates P-gp inhibition.

-

dot

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

P-gp Expression Analysis (Western Blot)

This protocol is for determining the protein expression levels of P-gp in cell lysates.

-

Materials:

-

Cell lysates from sensitive and resistant cell lines.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against P-gp.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-50 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

-